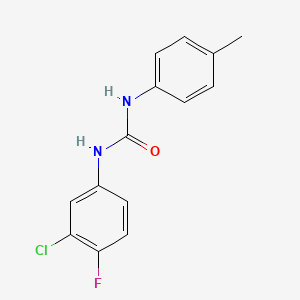![molecular formula C18H20ClN3O3 B5130544 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMNPE-4 or DMNPE-caged compound and is a photo-labile protecting group used in various biological studies.
Mecanismo De Acción
DMNPE-4 functions as a photo-labile protecting group by absorbing UV light and undergoing a photolytic reaction. Upon absorption of UV light, the nitro group in DMNPE-4 undergoes a photochemical reaction, resulting in the formation of a highly reactive nitroso intermediate. This intermediate then reacts with the protecting group, leading to the release of the protected functional group.
Biochemical and Physiological Effects:
DMNPE-4 has no direct biochemical or physiological effects as it is used as a protecting group in biological studies. However, the release of the protected functional group upon photolysis can lead to various biochemical and physiological effects, depending on the nature of the released functional group.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNPE-4 has several advantages for lab experiments. It allows for the precise and controlled release of protected functional groups with high spatial and temporal precision. This property makes it a powerful tool for studying biological processes. However, DMNPE-4 has several limitations, including the need for UV light for photolysis, which can be damaging to biological samples. Additionally, the photolysis of DMNPE-4 can lead to the formation of reactive intermediates, which can interfere with biological processes.
Direcciones Futuras
DMNPE-4 has several potential future directions in scientific research. One area of research is the development of new photo-labile protecting groups with improved properties, such as increased photolytic efficiency and reduced toxicity. Another area of research is the application of DMNPE-4 in new biological systems, such as in vivo studies or for the study of complex biological processes. Additionally, the combination of DMNPE-4 with other techniques, such as fluorescence microscopy or mass spectrometry, can lead to new insights into biological processes.
Métodos De Síntesis
DMNPE-4 is synthesized by the reaction of 7-hydroxy-2-methyl-3-nitro-1-phenyl-1H-indole with formaldehyde and dimethylamine in the presence of hydrochloric acid. This reaction results in the formation of DMNPE-4 as a hydrochloride salt. The synthesis method is well-established and has been reported in various scientific literature.
Aplicaciones Científicas De Investigación
DMNPE-4 is widely used as a photo-labile protecting group in various biological studies. It is used to protect specific functional groups in biomolecules such as peptides, nucleotides, and proteins. Upon exposure to UV light, DMNPE-4 undergoes a photolytic reaction, resulting in the release of the protected functional group. This property makes DMNPE-4 a powerful tool for studying biological processes with high spatial and temporal precision.
Propiedades
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13;/h4-10,22H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBGGNYRDGHKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258698 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

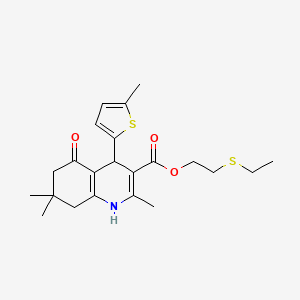
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)
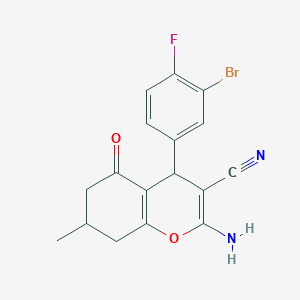
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)

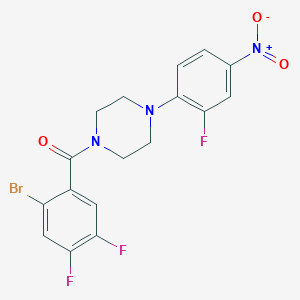
![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)
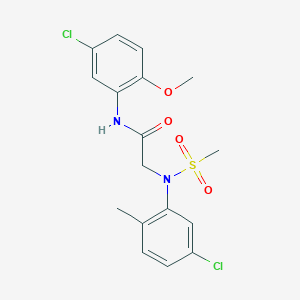
![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)
